molecular formula C14H11ClN2O B14802650 2-{[(E)-(4-chlorophenyl)methylidene]amino}benzamide

2-{[(E)-(4-chlorophenyl)methylidene]amino}benzamide

Cat. No.: B14802650
M. Wt: 258.70 g/mol
InChI Key: JQSCDDUJHQFWEU-UHFFFAOYSA-N
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Description

2-[(4-chlorobenzylidene)amino]benzamide is an organic compound with the molecular formula C14H11ClN2O It is characterized by the presence of a benzamide group linked to a 4-chlorobenzylidene moiety through an imine (Schiff base) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorobenzylidene)amino]benzamide typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-aminobenzamide. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the imine linkage, resulting in the desired product .

Industrial Production Methods

Industrial production of 2-[(4-chlorobenzylidene)amino]benzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorobenzylidene)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Scientific Research Applications

2-[(4-chlorobenzylidene)amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzylidene)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imine linkage allows the compound to form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-chlorobenzylidene)amino]benzoic acid
  • **2-[(4-chlorobenzylidene)amino]benzyl alcohol
  • **2-[(4-chlorobenzylidene)amino]benzylamine

Uniqueness

2-[(4-chlorobenzylidene)amino]benzamide is unique due to its specific structural features, such as the presence of both a benzamide and a 4-chlorobenzylidene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11ClN2O/c15-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(16)18/h1-9H,(H2,16,18)

InChI Key

JQSCDDUJHQFWEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)N=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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